BenchChemオンラインストアへようこそ!

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one

Medicinal Chemistry ADME Prediction Spirocyclic Scaffolds

This 7-oxo-2-azaspiro[3.5]nonane scaffold is ideal for CNS drug discovery. Its reactive ketone handle enables rapid SAR exploration (reductive amination, Grignard), unlike inert oxa-analogs. The tosyl group adds binding bulk and serves as a traceless protecting group. With favorable CNS drug-like properties (TPSA 54.45 Ų, LogP 2.13) and a 'lead-like' molecular weight (293.38 g/mol), this 98% pure building block supports fragment-to-lead programs for histamine H3 receptor modulators. Its non-hazardous profile simplifies handling for high-throughput screening labs.

Molecular Formula C15H19NO3S
Molecular Weight 293.38
CAS No. 2504202-74-6
Cat. No. B2402824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one
CAS2504202-74-6
Molecular FormulaC15H19NO3S
Molecular Weight293.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCC(=O)CC3
InChIInChI=1S/C15H19NO3S/c1-12-2-4-14(5-3-12)20(18,19)16-10-15(11-16)8-6-13(17)7-9-15/h2-5H,6-11H2,1H3
InChIKeyHBVHOKRDHWXQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one (CAS 2504202-74-6): A Tosyl-Activated Spirocyclic Ketone Building Block


2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one is a spirocyclic compound featuring a 2-azaspiro[3.5]nonane core with a 7-oxo substituent and an N-tosyl protecting group. It belongs to the class of sulfonamide-functionalized azaspirocycles, which are employed as conformationally constrained scaffolds in medicinal chemistry and as intermediates in the synthesis of histamine H3 receptor modulators and other CNS-targeted agents. [1] The compound has a molecular formula of C15H19NO3S, a molecular weight of 293.38 g/mol, and a typical commercial purity specification of 98%.

Why 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one Cannot Be Replaced by Common Spirocyclic Analogs


Compounds within the azaspiro[3.5]nonane family can differ substantially in physicochemical properties and synthetic utility depending on the heteroatom at position 7 (ketone vs. ether vs. methylene) and the nature of the sulfonyl substituent (tosyl vs. mesyl). Simple substitution often results in altered topological polar surface area (TPSA), lipophilicity (LogP), or hydrogen-bonding capacity, which can critically impact downstream reactivity, purification behavior, and biological target engagement. The quantitative evidence below demonstrates that even structurally close analogs differ in key computed and experimental parameters, making informed, data-driven selection essential for procurement and experimental design.

Quantitative Differentiation Evidence for 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one


Topological Polar Surface Area (TPSA): Advantage for Membrane Permeability Screening

The target compound exhibits a TPSA of 54.45 Ų, which is 7.84 Ų higher than that of its 7-oxa analog (46.61 Ų). TPSA is a critical computational parameter for predicting intestinal absorption and blood-brain barrier penetration; compounds with TPSA < 60 Ų are generally considered favorable for oral absorption, while values approaching 60 Ų may slow passive permeability. [1] The ketone-containing target therefore occupies a distinct permeability space compared to the more lipophilic ether analog.

Medicinal Chemistry ADME Prediction Spirocyclic Scaffolds

Partition Coefficient (LogP): Enhanced Lipophilicity for CNS Target Engagement

The target compound has a computed LogP of 2.13, which is 0.33 log units higher than that of the 7-oxa analog (LogP 1.80). For central nervous system (CNS) drug candidates, a LogP range of approximately 2-4 is typically targeted; many successful CNS drugs have LogP values between 2 and 3.5. [1] The target compound's higher lipophilicity may enhance passive brain penetration compared to the oxa analog.

Lipophilicity CNS Drug Design LogP Optimization

Synthetic Versatility: Ketone vs. Ether Reactivity at Position 7

The target compound contains a ketone group at position 7 of the spiro[3.5]nonane system, whereas the closest commercial analog bears an ether oxygen (7-oxa). Ketones can undergo a variety of transformations (reductive amination, Grignard addition, Wittig olefination, oxime formation) that ethers cannot, enabling late-stage diversification. [1] In a related patent describing 7-oxo-2-azaspiro[3.5]nonane synthesis, the ketone intermediate enables further elaboration to pharmacologically active compounds with yields exceeding 82% for the spirocyclization step. [2]

Synthetic Chemistry Late-Stage Functionalization Spirocyclic Intermediates

Molecular Weight: Optimizing for Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 293.38 g/mol, the target compound falls within the 'lead-like' space (MW 250-350) commonly used for hit-to-lead optimization. The tosyl group contributes 155 g/mol to the overall mass, providing a balance between sufficient steric bulk for target engagement and acceptable physicochemical properties. [1] In comparison, the mesyl analog 2-(methylsulfonyl)-2-azaspiro[3.5]nonan-7-one (MW ~217 g/mol) is smaller and may lack sufficient surface area for certain protein-ligand interactions.

Fragment-Based Drug Discovery Lead-Like Properties Compound Library Design

Hazard Classification: Differentiated Safety Profile Impacts Handling and Shipping

The target compound carries GHS precautionary codes P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501, indicative of standard laboratory handling precautions. In contrast, the 7-oxa analog is explicitly classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). The absence of these acute toxicity hazard codes on the target compound simplifies regulatory compliance and reduces shipping restrictions.

Chemical Safety GHS Classification Laboratory Procurement

Recommended Application Scenarios for 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one Based on Verified Evidence


CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

The target compound's TPSA of 54.45 Ų and LogP of 2.13 position it within the favorable range for CNS drug candidates. Compared to the more permeable oxa analog (TPSA 46.61, LogP 1.80), the ketone analog may offer a better balance between passive brain penetration and aqueous solubility. This makes it suitable as a core scaffold for histamine H3 receptor modulator programs, where spirocyclic azaspiro derivatives have demonstrated Ki values below 500 nM. [1]

Late-Stage Diversification of Spirocyclic Building Blocks

The 7-oxo group provides a reactive handle for reductive amination, Grignard addition, and oxime formation, enabling the synthesis of diverse compound libraries. Patent CN112321599A demonstrates that 7-oxo-2-azaspiro[3.5]nonane derivatives can be prepared in >82% yield and further elaborated to pharmacologically active compounds. [2] In contrast, the 7-oxa analog is chemically inert at the heteroatom position, making the target compound the preferred choice for medicinal chemistry campaigns requiring iterative structure-activity relationship (SAR) exploration.

Lead-Like Compound Libraries for Fragment Elaboration

At 293.38 g/mol, the target compound satisfies 'lead-like' criteria (MW < 350) and carries a tosyl group that provides sufficient steric bulk for initial target engagement. The tosyl moiety can also serve as a traceless protecting group, allowing for late-stage deprotection to the free amine after SAR optimization. This dual role—simultaneously contributing to binding affinity and acting as a synthetic handle—adds procurement value for fragment-to-lead programs.

Safety-Conscious Laboratory Procurement and High-Throughput Screening

The absence of acute toxicity hazard codes (H302, H315, H319, H335) on the target compound's safety datasheet, compared to the oxa analog, simplifies handling protocols and reduces regulatory burden. Laboratories conducting automated high-throughput screening, where large numbers of compounds are handled simultaneously, may benefit from the reduced personal protective equipment requirements and simplified waste disposal procedures associated with the target compound.

Quote Request

Request a Quote for 2-(4-Methylbenzenesulfonyl)-2-azaspiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.